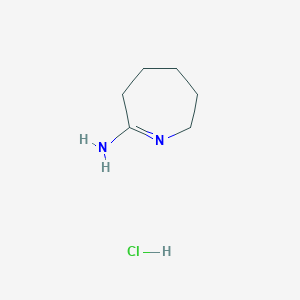![molecular formula C12H13Cl3N2O B2890239 2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide CAS No. 251097-19-5](/img/structure/B2890239.png)
2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide” is a chemical compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a trichloroacetamide group .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide” includes a pyrrolidine ring and a trichloroacetamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The trichloroacetamide group is a functional group consisting of an acetamide backbone with three chlorine atoms attached to the same carbon .Aplicaciones Científicas De Investigación
- Anticancer Potential : Researchers have explored the anticancer properties of this compound due to its unique structure. It may inhibit specific pathways involved in tumor growth and metastasis .
- Targeting Kinases : The compound’s pyrrolidine moiety suggests potential kinase inhibition. Investigating its effects on kinases involved in disease pathways could lead to novel drug candidates .
- Pesticide Development : The trichloroacetamide group in this compound makes it interesting for pesticide research. Scientists study its efficacy against pests and its environmental impact .
- Polymer Modification : Researchers have explored incorporating this compound into polymers to enhance their properties. It may improve mechanical strength, thermal stability, or flame resistance .
- Chiral Separation : The chiral center in the pyrrolidine ring offers opportunities for chiral separation techniques. Scientists investigate its use as a chiral selector in chromatography .
- Neurological Studies : Given its phenyl and pyrrolidine components, this compound could interact with neurotransmitter receptors. Researchers explore its effects on neuronal function and potential therapeutic applications .
- Water Treatment : The compound’s chlorine atoms suggest potential use in water treatment. Researchers investigate its ability to remove contaminants or inhibit microbial growth .
Medicinal Chemistry and Drug Development
Agricultural Science
Materials Science
Analytical Chemistry
Pharmacology
Environmental Science
Direcciones Futuras
The future directions for the research and development of “2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide” and similar compounds could involve further exploration of the pharmacophore space, optimization of the structure for specific biological activities, and investigation of the influence of steric factors on biological activity .
Mecanismo De Acción
Mode of Action
It is known that the pyrrolidine group in the compound confers liposolubility, which facilitates passage across the cell membrane .
Pharmacokinetics
The presence of the pyrrolidine group in the compound may enhance its liposolubility, potentially influencing its absorption and distribution within the body .
Propiedades
IUPAC Name |
2,2,2-trichloro-N-(4-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3N2O/c13-12(14,15)11(18)16-9-3-5-10(6-4-9)17-7-1-2-8-17/h3-6H,1-2,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSITZTHWJZGCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2890159.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2890164.png)
![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2890168.png)
![Rel-(3a'R,6a'S)-hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B2890169.png)
![4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2890170.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2890172.png)
![1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2890175.png)
![N-[4-(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2890176.png)
![2-(4-Cyclopropylsulfonylpiperazin-1-yl)-3-methylimidazo[4,5-b]pyridine](/img/structure/B2890177.png)
![N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2890178.png)
